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Introduction
2,6-Dimethylpyridine-3,5-dicarboxylic acid, a key heterocyclic compound, serves as a

fundamental structural motif and versatile building block in the realms of medicinal chemistry

and materials science. Its rigid pyridine core, adorned with two carboxylic acid functional

groups, provides a well-defined three-dimensional scaffold, making it an attractive precursor for

the synthesis of complex molecular architectures, including pharmacologically active agents

and metal-organic frameworks (MOFs).[1] The precise arrangement of its functional groups

allows for directed intermolecular interactions, which is a critical aspect of rational drug design

and crystal engineering.

The authoritative IUPAC name for this compound is 2,6-dimethylpyridine-3,5-dicarboxylic
acid.[2] This guide offers a comprehensive overview of its chemical properties, a detailed, field-

proven synthesis protocol with mechanistic insights, and a discussion of its applications for

researchers and drug development professionals.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its application. The key

physicochemical data for 2,6-dimethylpyridine-3,5-dicarboxylic acid are summarized below.
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Property Value Source

IUPAC Name
2,6-dimethylpyridine-3,5-

dicarboxylic acid
PubChem[2]

Molecular Formula C₉H₉NO₄ PubChem[2]

Molecular Weight 195.17 g/mol PubChem[2]

CAS Number 2602-36-0 PubChem[2]

Canonical SMILES
CC1=C(C=C(C(=N1)C)C(=O)O

)C(=O)O
PubChem[2]

InChIKey
WQFXJSOUBPGBGW-

UHFFFAOYSA-N
PubChem[2]

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethylpyridine-3,5-dicarboxylic acid
is characterized by a broad absorption band in the 3200-2700 cm⁻¹ region, which is

indicative of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid groups.[3]

A strong carbonyl (C=O) stretching vibration is typically observed around 1690-1710 cm⁻¹.

Bands corresponding to aromatic C-H and C-N vibrations from the pyridine ring are also

present.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The ¹³C NMR spectrum for the dicarboxylic acid is available and shows

characteristic peaks for the carboxylic acid carbons, the aromatic carbons of the pyridine

ring, and the methyl group carbons.[2]

¹H NMR: While the ¹H NMR spectrum for the final diacid is less commonly published, the

spectrum for its precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is well-

documented. It typically shows a singlet for the C4-proton of the pyridine ring, a quartet

and a triplet for the ethyl ester groups, and a singlet for the two methyl groups at the C2

and C6 positions.[4]
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Synthesis Pathway and Experimental Protocols
The most reliable and efficient synthesis of 2,6-dimethylpyridine-3,5-dicarboxylic acid is a

two-step process. The first step involves the construction of the substituted pyridine ring via the

Hantzsch pyridine synthesis to yield a dialkyl ester. The second step is the subsequent

hydrolysis of the ester groups to the desired dicarboxylic acid.

Step 1: Hantzsch Synthesis of Diethyl 2,6-
Dimethylpyridine-3,5-dicarboxylate
The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that

provides efficient access to dihydropyridines, which can then be oxidized to the corresponding

pyridine derivatives.[5] The overall reaction involves the condensation of an aldehyde

(formaldehyde in this case), two equivalents of a β-ketoester (ethyl acetoacetate), and a

nitrogen source (ammonia).

Causality and Mechanistic Insights
The reaction proceeds through a series of well-established intermediates. The causality of the

process is rooted in fundamental organic reactions:

Knoevenagel Condensation: One molecule of ethyl acetoacetate reacts with formaldehyde to

form an α,β-unsaturated carbonyl compound.

Enamine Formation: A second molecule of ethyl acetoacetate reacts with ammonia to form a

reactive enamine intermediate.

Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-

unsaturated carbonyl compound. This is followed by an intramolecular condensation and

dehydration, which forms the 1,4-dihydropyridine ring.

Aromatization (Oxidation): The resulting Hantzsch ester (a 1,4-dihydropyridine) is then

oxidized to the stable, aromatic pyridine ring. This oxidation is a crucial step, often carried

out with nitric acid or other oxidizing agents, with the driving force being the formation of the

highly stable aromatic system.
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Hantzsch Pyridine Synthesis Workflow

Reactants

Reaction Sequence

Products

Ethyl Acetoacetate (2 eq.)

Knoevenagel Condensation &
Enamine FormationFormaldehyde (1 eq.)

Ammonia (1 eq.)

Michael Addition &
Cyclization

1,4-Dihydropyridine Intermediate
(Hantzsch Ester)

Dehydrogenation (Oxidation)

Diethyl 2,6-Dimethylpyridine-
3,5-dicarboxylate

Click to download full resolution via product page

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis
(Adapted from Organic Syntheses, a highly trusted and peer-vetted source)[5]

Preparation of the Dihydropyridine Intermediate:

In a 1-L flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

To the cooled ester, add 152 g (2 moles) of a 40% aqueous formaldehyde solution

followed by 20-25 drops of diethylamine as a catalyst.
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Maintain the reaction mixture in the ice bath for 6 hours, then allow it to stand at room

temperature for 40-45 hours. Two layers will form.

Separate the layers. Extract the aqueous layer with 50 mL of ether and combine the ether

extract with the oily layer. Dry the combined organic phase over 30 g of anhydrous calcium

chloride.

Remove the ether by distillation on a steam bath. Dilute the residue (approx. 500 g) with

an equal volume of ethanol and cool thoroughly in an ice bath.

Saturate the alcoholic solution with ammonia gas. This may take 4-8 hours, during which

the flask should be kept in ice.

Allow the ammoniacal solution to stand at room temperature for 40-45 hours.

Evaporate most of the alcohol under reduced pressure. Cool the residue and collect the

solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration. The expected

yield is 410-435 g (84-89%).

Oxidation to the Pyridine Derivative:

In a 5-L flask, place 200 g (0.79 mole) of the dried dihydropyridine ester.

Add a pre-mixed solution of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42),

and 78 g of concentrated sulfuric acid.

Caution: Heat the flask very cautiously while manually swirling. The oxidation reaction can

foam vigorously if heated too quickly.

Once the initial foaming subsides, continue to warm the mixture gently until the liquid turns

a deep red color. The entire oxidation should take 10-15 minutes.

After the reaction ceases, cool the mixture and add 500 cc of water and 500 g of finely

chopped ice.

Make the solution strongly alkaline by the gradual addition of concentrated ammonium

hydroxide (sp. gr. 0.90).
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The product, 3,5-dicarbethoxy-2,6-dimethylpyridine (diethyl 2,6-dimethylpyridine-3,5-

dicarboxylate), will precipitate. Collect the solid by suction filtration and dry it on a porous

plate. This product can be further purified by distillation or recrystallization.

Step 2: Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-
dicarboxylate
The final step is the conversion of the diethyl ester to the target dicarboxylic acid via base-

catalyzed hydrolysis (saponification).

Causality and Mechanistic Insights
This is a classic saponification reaction. The hydroxide ion (from KOH) acts as a nucleophile,

attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate

which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly

formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final

acidification step is required to protonate the carboxylate, precipitating the neutral dicarboxylic

acid product. The choice of alcoholic KOH is strategic; ethanol is a good solvent for both the

ester and the inorganic base, creating a homogeneous reaction mixture that proceeds

efficiently upon heating.

Ester Hydrolysis Workflow

Reactants Reaction Sequence Products

Diethyl 2,6-Dimethylpyridine-
3,5-dicarboxylate

Saponification
(Heat/Reflux)

Potassium Hydroxide (KOH)
in Ethanol

Dipotassium Salt
(in solution)

Acidification
(e.g., with HCl)

2,6-Dimethylpyridine-3,5-
dicarboxylic Acid (Precipitate)

Click to download full resolution via product page

Caption: Workflow for the Hydrolysis of the Diethyl Ester.
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Detailed Experimental Protocol: Hydrolysis
(Based on the reliable procedure from Organic Syntheses for a similar substrate)[5]

Saponification:

In a two-necked flask equipped with a dropping funnel and a reflux condenser, dissolve

130 g (0.52 mole) of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in 400 cc of ethyl

alcohol and heat the solution to boiling.

Prepare a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol.

Add approximately one-third of the alcoholic KOH solution to the boiling ester solution.

Continue to boil the mixture until it becomes clear.

Add the remaining KOH solution and continue to reflux the mixture for 2-3 hours to ensure

complete hydrolysis.

Isolation and Purification:

After reflux, remove the solvent (ethanol) under reduced pressure.

Dissolve the remaining potassium salt residue in water.

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) until the pH is

acidic, causing the dicarboxylic acid to precipitate out of the solution.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid 2,6-dimethylpyridine-3,5-dicarboxylic acid by suction filtration.

Wash the solid with cold water to remove any remaining salts.

The product can be further purified by recrystallization from water or an appropriate

organic solvent.

Applications in Drug Development and Research
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The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-

approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it

a desirable feature in drug candidates. 2,6-Dimethylpyridine-3,5-dicarboxylic acid and its

derivatives are valuable in this context for several reasons:

Rigid Scaffolding: The planar, rigid structure of the pyridine ring serves as an excellent

scaffold to orient substituents in specific vectors. This is crucial for designing molecules that

fit precisely into the binding pockets of biological targets like enzymes or receptors.

Precursor for Bioactive Molecules: The dicarboxylic acid is a precursor to a wide range of

derivatives. The carboxylic acid groups can be converted into esters, amides, and other

functional groups, allowing for the exploration of a large chemical space during lead

optimization.

Calcium Channel Blockers: The Hantzsch synthesis, which produces the precursor to this

diacid, is famously used to synthesize 1,4-dihydropyridine-based calcium channel blockers

like nifedipine. While the final diacid itself is not the active drug, the underlying scaffold is of

immense pharmacological importance.

Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2,6-dimethylpyridine-3,5-dicarboxylic acid presents the following hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.[2]

Conclusion
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2,6-Dimethylpyridine-3,5-dicarboxylic acid is a compound of significant utility in synthetic

chemistry. Its preparation via the robust Hantzsch synthesis followed by a straightforward

hydrolysis is a well-established and scalable route. The insights into its structure, properties,

and synthesis provided in this guide are intended to empower researchers and drug

development professionals to effectively utilize this valuable chemical building block in their

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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